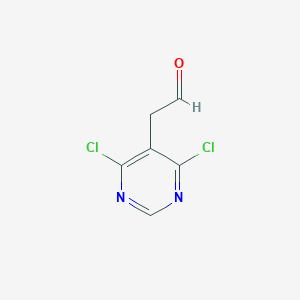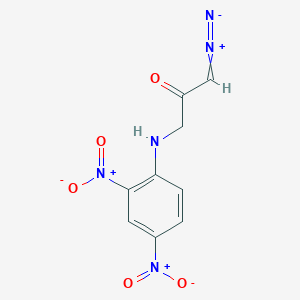
2,4-Dinitrophenylglycine diazoketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenylglycine diazoketone (DNPGDK) is a diazoketone compound that has been widely used in scientific research. This compound is known for its unique properties and has been used in various applications such as chemical synthesis, biochemical research, and pharmaceutical development.
Wirkmechanismus
2,4-Dinitrophenylglycine diazoketone is a diazoketone compound that undergoes a Wolff rearrangement upon exposure to heat or light. This rearrangement results in the formation of a highly reactive carbene intermediate, which can react with a variety of nucleophiles. The mechanism of action of 2,4-Dinitrophenylglycine diazoketone is primarily based on its ability to act as a carbene transfer agent, facilitating the transfer of carbene to other molecules.
Biochemical and Physiological Effects:
2,4-Dinitrophenylglycine diazoketone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal strains, making it a potential antibacterial and antifungal agent. Additionally, 2,4-Dinitrophenylglycine diazoketone has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase. This inhibition can lead to a variety of physiological effects, including decreased muscle function and decreased carbon dioxide transport.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dinitrophenylglycine diazoketone has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective reagent. Additionally, its unique properties make it a versatile reagent for a variety of applications. However, 2,4-Dinitrophenylglycine diazoketone also has some limitations. Its high reactivity can make it difficult to handle, and its toxicity can pose a risk to researchers if not handled properly.
Zukünftige Richtungen
There are several future directions for research on 2,4-Dinitrophenylglycine diazoketone. One potential area of research is the development of 2,4-Dinitrophenylglycine diazoketone as a potential drug candidate. Its antibacterial and antifungal properties make it a promising candidate for the development of new antibiotics. Additionally, further research on the mechanism of action of 2,4-Dinitrophenylglycine diazoketone could lead to the development of new reagents for chemical synthesis and biochemical research. Finally, research on the toxicity of 2,4-Dinitrophenylglycine diazoketone could lead to the development of safer handling procedures for this compound.
Conclusion:
In conclusion, 2,4-Dinitrophenylglycine diazoketone is a unique and versatile compound that has been extensively used in scientific research. Its synthesis method is relatively simple, and its properties make it a valuable reagent for a variety of applications. While it has some limitations, its potential for use in drug development and other areas of research make it an important compound for future study.
Synthesemethoden
2,4-Dinitrophenylglycine diazoketone can be synthesized by reacting 2,4-dinitrophenylhydrazine with glycine in the presence of a strong acid. The resulting product is then treated with diazomethane to form 2,4-Dinitrophenylglycine diazoketone. This synthesis method is relatively simple and efficient, making 2,4-Dinitrophenylglycine diazoketone readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrophenylglycine diazoketone has been extensively used in scientific research due to its unique properties. It is commonly used as a reagent in chemical synthesis, particularly in the synthesis of β-lactams and other nitrogen-containing heterocycles. It has also been used in biochemical research to study enzyme kinetics and protein structure. Additionally, 2,4-Dinitrophenylglycine diazoketone has been used in pharmaceutical development as a potential drug candidate due to its antibacterial and antifungal properties.
Eigenschaften
CAS-Nummer |
19016-60-5 |
|---|---|
Molekularformel |
C9H7N5O5 |
Molekulargewicht |
265.18 g/mol |
IUPAC-Name |
1-diazo-3-(2,4-dinitroanilino)propan-2-one |
InChI |
InChI=1S/C9H7N5O5/c10-12-5-7(15)4-11-8-2-1-6(13(16)17)3-9(8)14(18)19/h1-3,5,11H,4H2 |
InChI-Schlüssel |
YASIIFKBMAZEJH-ALCCZGGFSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC/C(=C/[N+]#N)/[O-] |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)C=[N+]=[N-] |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)C=[N+]=[N-] |
Synonyme |
2,4-dinitrophenylglycine diazoketone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



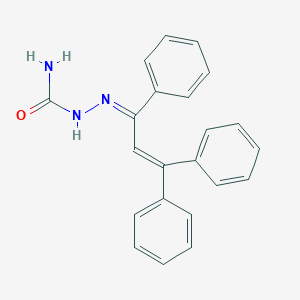
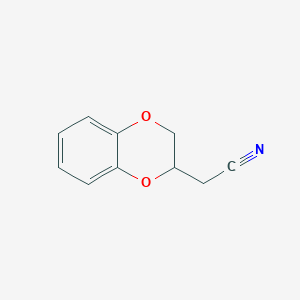
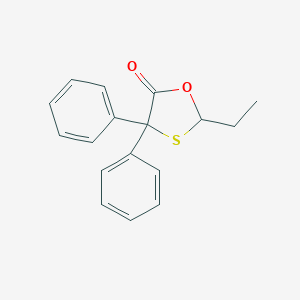
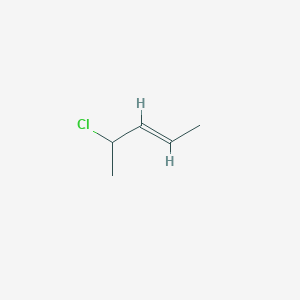


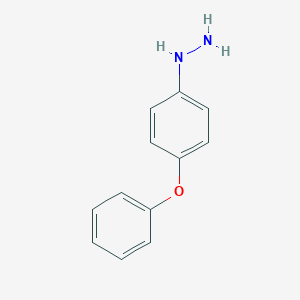
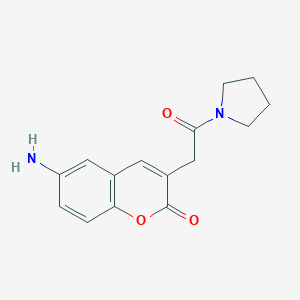


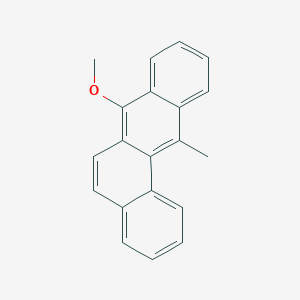
![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)

